Salicylic acid hypochlorite
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Overview
Description
Salicylic acid hypochlorite is a chemical compound formed by the reaction of salicylic acid and hypochlorite. Salicylic acid, also known as 2-hydroxybenzoic acid, is a colorless, crystalline organic acid commonly used in the pharmaceutical and cosmetic industries. Hypochlorite is an anion commonly found in household bleach and other disinfectants. The combination of these two compounds results in a unique chemical with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylic acid hypochlorite can be synthesized through the reaction of salicylic acid with sodium hypochlorite. The reaction typically occurs in an aqueous medium under controlled pH conditions. The general reaction is as follows:
C7H6O3+NaOCl→C7H5ClO3+NaOH
In this reaction, salicylic acid (C7H6O3) reacts with sodium hypochlorite (NaOCl) to form this compound (C7H5ClO3) and sodium hydroxide (NaOH). The reaction is typically carried out at a temperature range of 20-30°C and a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the continuous addition of salicylic acid and sodium hypochlorite to the reactor, maintaining the desired temperature and pH. The product is then purified through filtration and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Salicylic acid hypochlorite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated derivatives.
Reduction: Under specific conditions, it can be reduced back to salicylic acid.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like ammonia (NH3) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Chlorinated derivatives of salicylic acid.
Reduction: Salicylic acid.
Substitution: Various substituted salicylic acid derivatives depending on the reagent used.
Scientific Research Applications
Salicylic acid hypochlorite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving chlorination reactions and their biological effects.
Medicine: Investigated for its potential antimicrobial and antiseptic properties.
Industry: Utilized in the production of disinfectants and sanitizers.
Mechanism of Action
The mechanism of action of salicylic acid hypochlorite involves the chlorination of organic molecules. The hypochlorite ion (ClO-) acts as an oxidizing agent, facilitating the transfer of chlorine atoms to target molecules. This chlorination process can disrupt cellular functions in microorganisms, leading to their inactivation or death. The molecular targets include proteins, lipids, and nucleic acids, which are essential for microbial survival.
Comparison with Similar Compounds
Similar Compounds
Hypochlorous Acid (HOCl): A weak acid form of chlorine with potent disinfectant properties.
Sodium Hypochlorite (NaOCl):
Salicylic Acid (C7H6O3): A precursor to salicylic acid hypochlorite, widely used in pharmaceuticals and cosmetics.
Uniqueness
This compound is unique due to its combined properties of salicylic acid and hypochlorite. It possesses both the antimicrobial properties of hypochlorite and the therapeutic benefits of salicylic acid. This dual functionality makes it a valuable compound in various applications, particularly in the development of disinfectants with added therapeutic effects.
Properties
CAS No. |
54510-09-7 |
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Molecular Formula |
C7H5ClO3 |
Molecular Weight |
172.56 g/mol |
IUPAC Name |
chloro 2-hydroxybenzoate |
InChI |
InChI=1S/C7H5ClO3/c8-11-7(10)5-3-1-2-4-6(5)9/h1-4,9H |
InChI Key |
LNGHGZJAEPDKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCl)O |
Origin of Product |
United States |
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